2-(Isocyanomethyl)pyridine
Overview
Description
2-(Isocyanomethyl)pyridine is a chemical compound that is related to the pyridine family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of pyridine derivatives and their reactivity, which can be extrapolated to understand the behavior of this compound.
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and isomerization processes. For instance, the synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one-3-carboxylic acids from ethyl N-(2-pyridinyl)aminomethylenecyanoacetates involves the treatment with hydrochloric acid, which results in the formation of both cis- and trans-isomers . This indicates that the synthesis of related compounds like this compound may also involve careful control of reaction conditions to obtain the desired isomer.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can influence the reactivity and physical properties of the molecule. The crystal and molecular structures of related compounds, such as 2-halo-6-hydroxy-5,5-dimethyl(ethyl)-5,6-dihydro-3,4,4(1H)-pyridinetricarbonitriles, have been characterized using techniques like IR, NMR, MS, and X-ray analysis . These techniques could similarly be applied to determine the structure of this compound.
Chemical Reactions Analysis
Pyridine and its derivatives are known to undergo various chemical reactions. For example, pyridine reacts with phenylcyanoacetylene to form a C,N-functionalized polyconjugated 1,4-dihydropyridine system . This reaction proceeds regio- and stereoselectively, indicating that this compound could also participate in selective reactions to form complex structures with potential paramagnetic and electroconductive properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be quite diverse. The reaction products mentioned in the papers, such as the 1,4-dihydropyridine systems, exhibit unique properties like paramagnetism and electroconductivity . These properties are influenced by the molecular structure and the specific substituents on the pyridine ring. Therefore, the physical and chemical properties of this compound would likely be influenced by the isocyanomethyl group and its interaction with the pyridine ring.
Scientific Research Applications
1. Synthesis and Biomedical Applications
2-(Isocyanomethyl)pyridine is related to the broader class of pyrazolo[3,4-b]pyridines, which have been studied extensively for their biomedical applications. These compounds present two tautomeric forms, the 1H- and 2H-isomers, and have diverse substituents at various positions. Their synthesis involves preformed pyrazole or pyridine, and they have been explored for numerous biomedical applications (Donaire-Arias et al., 2022).
2. Magnetic and Optical Properties
Research on lanthanide clusters using 2-(hydroxymethyl)pyridine has led to the development of a new family of Ln(III)(9) clusters with unique physical properties. The Dy(III) variant exhibits single-molecule magnetism, while the Eu(III) analogue shows intense red photoluminescence, demonstrating the material's potential for diverse applications in magnetism and optics (Alexandropoulos et al., 2011).
3. Environmental Applications
The removal of pyridine, a nitrogen heterocyclic compound, from drinking water has been researched using a dielectric barrier discharge system. This research is crucial for environmental applications, particularly in industries such as textiles and dyeing, where pyridine is extensively used (Li et al., 2017).
4. Coordination Chemistry
This compound is relevant to the field of coordination chemistry. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine have been used as ligands in complex chemistry. These ligands have been utilized in creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).
5. Catalysis and Synthesis
In catalysis and synthesis, nickel-catalyzed dehydrogenative [4 + 2] cycloaddition of 1,3-dienes with nitriles has been developed to create pyridines. This process demonstrates the versatility and regioselectivity of pyridine derivatives in organic synthesis (Ohashi et al., 2011).
Mechanism of Action
Target of Action
2-(Isocyanomethyl)pyridine is a type of isocyanide, a class of compounds known for their unusual reactivity in organic chemistry Isocyanides are known to exhibit a dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . This unique property allows them to interact with a variety of molecular targets.
Mode of Action
For example, they are integral members of large multimolecular assemblies and can contribute a few atoms . They are also the basis of many heterocycle syntheses and different multicomponent reactions .
Biochemical Pathways
They are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH .
Result of Action
It is known that some isocyanides, depending on their structure and substitution pattern, can polymerize or cyclize rapidly .
Action Environment
The stability of isocyanides, in general, depends on their structure and substitution pattern .
Future Directions
The future directions in the research and application of 2-(Isocyanomethyl)pyridine could involve exploring its reactivity in various chemical reactions . Additionally, the development of more environmentally-friendly methods for synthesising isocyanides from formamides could be a significant area of future research .
properties
IUPAC Name |
2-(isocyanomethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-8-6-7-4-2-3-5-9-7/h2-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGBDMBHUVUXRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377967 | |
Record name | 2-(isocyanomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60148-13-2 | |
Record name | 2-(isocyanomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.